BMS-1166-N-piperidine-COOH

Immuno-oncology PD-1/PD-L1 Checkpoint inhibitor

Standard PD-1/PD-L1 inhibitors lack a conjugation site for PROTAC synthesis, forcing researchers into costly synthetic modifications. BMS-1166-N-piperidine-COOH solves this with a piperidine-2-carboxylic acid handle that enables direct E3 ligase ligand linkage. • IC50 1.4 nM in HTRF PD-1/PD-L1 binding assays, providing a wide dynamic range for inhibitor screening. • EC50 276 nM in Jurkat/CHO co-culture reporter assays for functional T-cell activation readouts. • 10 mM DMSO solubility and TPSA 101.25 Ų ensure robust stock preparation with minimal precipitation. Global shipping available for immediate research deployment.

Molecular Formula C37H35ClN2O6
Molecular Weight 639.1 g/mol
Cat. No. B8228586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-1166-N-piperidine-COOH
Molecular FormulaC37H35ClN2O6
Molecular Weight639.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)O)Cl
InChIInChI=1S/C37H35ClN2O6/c1-24-28(8-5-9-30(24)27-11-12-33-36(18-27)44-15-14-43-33)23-46-35-19-34(45-22-26-7-4-6-25(16-26)20-39)29(17-31(35)38)21-40-13-3-2-10-32(40)37(41)42/h4-9,11-12,16-19,32H,2-3,10,13-15,21-23H2,1H3,(H,41,42)
InChIKeyRELGDHKISWTSBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[5-Chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic Acid (BMS-1166-N-piperidine-COOH) Procurement Guide: PD-1/PD-L1 Checkpoint Inhibitor Warhead


The compound 1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid, commonly designated BMS-1166-N-piperidine-COOH (CAS 2447066-00-2), is a synthetic small-molecule warhead derived from the BMS-1166 scaffold [1]. It functions as a potent ligand for the programmed cell death-1 (PD-1)/programmed cell death ligand-1 (PD-L1) immune checkpoint, inhibiting the protein-protein interaction with an IC50 of 1.4 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay [2]. The molecule is distinguished by a piperidine-2-carboxylic acid group that enables conjugation to E3 ligase ligands via a linker, forming PROTAC degraders such as PROTAC PD-1/PD-L1 degrader-1 [3]. This structural feature renders it uniquely suited for targeted protein degradation strategies in immuno-oncology research.

Why BMS-1166-N-piperidine-COOH Cannot Be Replaced by Generic PD-1/PD-L1 Inhibitors


Substituting BMS-1166-N-piperidine-COOH with a generic PD-1/PD-L1 inhibitor overlooks critical functional and synthetic distinctions. Unlike parent molecules such as BMS-1166 or BMS-1001, which are designed solely for reversible checkpoint blockade, this compound bears a free carboxylic acid on the piperidine ring, enabling covalent linkage to E3 ligase ligands for PROTAC construction [1]. A generic replacement lacking this functional handle would preclude targeted degradation applications. Furthermore, even among structurally similar BMS-series molecules, potency varies substantially: BMS-1001 exhibits an IC50 of 2.25 nM, while BMS-202 reaches only 18 nM, underscoring that minor structural changes profoundly impact target engagement [2]. The combination of sub-nanomolar potency and the PROTAC-enabling piperidine-carboxylic acid motif establishes a niche that cannot be met by off-the-shelf alternatives.

Quantitative Differentiation of BMS-1166-N-piperidine-COOH Against Key Comparators


Superior Biochemical Potency Against PD-1/PD-L1 Interaction in HTRF Assay

In a homogeneous time-resolved fluorescence (HTRF) binding assay, BMS-1166-N-piperidine-COOH inhibits the PD-1/PD-L1 interaction with an IC50 of 1.4 nM [1]. This potency exceeds that of the closely related BMS-1001 (IC50 = 2.25 nM, pIC50 = 8.6) and BMS-202 (IC50 = 18 nM) [2]. The 1.6-fold improvement over BMS-1001 and 12.9-fold advantage over BMS-202 establishes it as the most potent small-molecule ligand in this structural class.

Immuno-oncology PD-1/PD-L1 Checkpoint inhibitor

Cellular Functional Activity in Jurkat/CHO Co-Culture Reporter Assay

In a cell-based functional assay using Jurkat T cells expressing PD-1 co-cultured with CHO cells expressing PD-L1, BMS-1166-N-piperidine-COOH increases T-cell activation with an EC50 of 276 nM [1]. This cellular potency is consistent with the parent BMS-1166 compound and provides a quantitative benchmark for functional rescue of immune checkpoint suppression.

T-cell activation Reporter assay Immuno-oncology

Unique PROTAC Warhead Functionality via Piperidine-2-Carboxylic Acid Handle

The piperidine-2-carboxylic acid group serves as a conjugation handle that enables attachment of E3 ligase ligands (e.g., cereblon ligands) via an appropriate linker. This BMS-1166-based moiety is specifically employed to synthesize PROTAC PD-1/PD-L1 degrader-1 (CAS 2447066-37-5), which degrades PD-L1 protein and inhibits PD-1/PD-L1 interaction with an IC50 of 39.2 nM [1]. In contrast, parent BMS-1166 and BMS-1001 lack a free carboxylic acid for facile conjugation, limiting their utility to reversible inhibition alone.

PROTAC Targeted protein degradation E3 ligase ligand conjugation

Physicochemical Profile Supporting Formulation and Handling

BMS-1166-N-piperidine-COOH exhibits solubility of 10 mM in DMSO, which is comparable to or superior to related BMS-series compounds [1]. Its molecular weight (639.14 g/mol) and topological polar surface area (101.25 Ų) place it within favorable ranges for small-molecule handling, with a logP of 4.94 indicating moderate lipophilicity [2]. In comparison, BMS-1001 (MW 594.24, TPSA 130.27, logP 5.24) has higher polarity and breaks two Lipinski rules, whereas BMS-1166-N-piperidine-COOH breaks only one [3].

Solubility Drug discovery Preclinical formulation

Recommended Research Applications for 1-[[5-Chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic Acid


Biochemical Screening for PD-1/PD-L1 Checkpoint Inhibitors

With an IC50 of 1.4 nM in HTRF assays, this compound serves as a high-potency positive control for establishing assay robustness, validating new PD-1/PD-L1 interaction screens, and benchmarking novel small-molecule inhibitors [1]. Its 1.6-fold superiority over BMS-1001 ensures a wider dynamic range and more sensitive detection of weak inhibitors.

Construction of PD-L1-Targeting PROTAC Degraders

The piperidine-2-carboxylic acid handle enables direct conjugation to E3 ligase ligands, facilitating the synthesis of bifunctional PROTAC molecules that degrade PD-L1 protein [1]. This application is unique to this warhead; no alternative BMS-series ligand offers a comparable conjugation site without additional synthetic modification.

Functional T-Cell Activation Studies in Co-Culture Models

The compound restores T-cell activation with an EC50 of 276 nM in Jurkat/CHO co-culture reporter assays, providing a quantitative readout for immune checkpoint blockade in a cellular context [1]. This makes it suitable for validating functional rescue of PD-1-mediated T-cell suppression in immuno-oncology research.

Preclinical Formulation and Solubility Optimization Studies

With a DMSO solubility of 10 mM, a single Lipinski violation, and a favorable TPSA of 101.25 Ų, the compound is amenable to high-concentration stock preparation and reduces the risk of precipitation in aqueous assay buffers compared to more polar analogs like BMS-1001 [1][2].

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